![molecular formula C25H30ClN3O4 B15173208 (3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
The synthesis of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable cyclic ketone or aldehyde in the presence of a base.
Functional Group Introduction: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学的研究の応用
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
(3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide can be compared with similar compounds such as:
(3-Chloropropyl)trimethoxysilane: This compound also contains a chloro group and is used in surface modification and material science.
(3-Iodopropyl)trimethoxysilane: Similar to the above, but with an iodine atom, used in similar applications.
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a chloro group, used in the synthesis of functionalized materials.
The uniqueness of (3R,3’S,5’S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5’-(2-methylpropyl)-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical reactivity and potential biological activities.
特性
分子式 |
C25H30ClN3O4 |
|---|---|
分子量 |
472.0 g/mol |
IUPAC名 |
(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C25H30ClN3O4/c1-13(2)8-15-11-18(23(30)27-20-12-16(32-4)6-7-21(20)33-5)25(29-15)17-9-14(3)10-19(26)22(17)28-24(25)31/h6-7,9-10,12-13,15,18,29H,8,11H2,1-5H3,(H,27,30)(H,28,31)/t15-,18+,25-/m0/s1 |
InChIキー |
NQBXAZUVKPFFEI-ZCWUUALQSA-N |
異性体SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)[C@@]23[C@H](C[C@@H](N3)CC(C)C)C(=O)NC4=C(C=CC(=C4)OC)OC |
正規SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C(CC(N3)CC(C)C)C(=O)NC4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


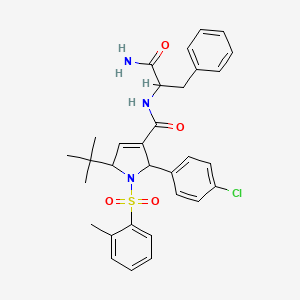
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
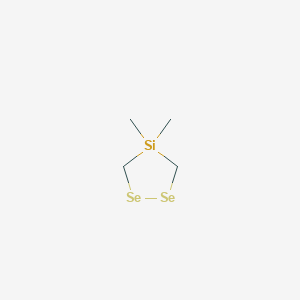
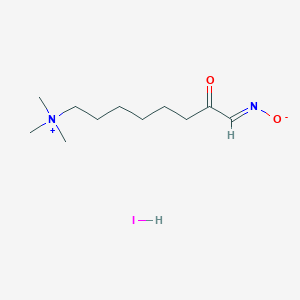

![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
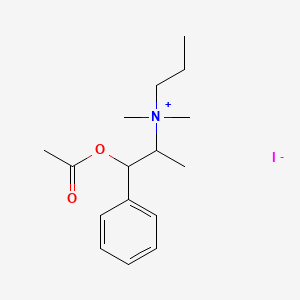
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
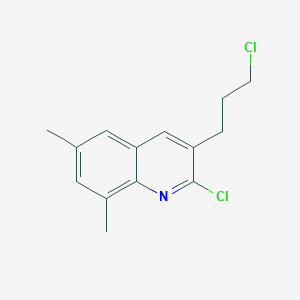
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
